Spiro[2,3-dihydrothiochromene-4,2'-oxirane]
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Overview
Description
Spiro[2,3-dihydrothiochromene-4,2’-oxirane] is a spirocyclic compound characterized by a unique structure where a thiochromene ring is fused with an oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2,3-dihydrothiochromene-4,2’-oxirane] typically involves the reaction of thiochromene derivatives with epoxidizing agents. One common method includes the use of sulfur ylides or diazomethane as homologating agents to transform the carbonyl group into an epoxide . The reaction conditions often require a base to facilitate the formation of the spiro compound.
Industrial Production Methods
While specific industrial production methods for spiro[2,3-dihydrothiochromene-4,2’-oxirane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Spiro[2,3-dihydrothiochromene-4,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Spiro[2,3-dihydrothiochromene-4,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules due to its reactive oxirane ring.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of spiro[2,3-dihydrothiochromene-4,2’-oxirane] involves its interaction with various molecular targets. The oxirane ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function . This reactivity is crucial for its potential therapeutic applications, such as acting as an antioxidant by neutralizing reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Spiro-epoxyoxindoles: These compounds also contain an oxirane ring fused with another ring system and are known for their high reactivity and applications in organic synthesis.
Spirocyclic derivatives: These include various spiro compounds with different ring systems, known for their biological activities and use in medicinal chemistry.
Uniqueness
Spiro[2,3-dihydrothiochromene-4,2’-oxirane] is unique due to the presence of both a thiochromene and an oxirane ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for developing new materials and studying complex chemical reactions .
Properties
IUPAC Name |
spiro[2,3-dihydrothiochromene-4,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-2-4-9-8(3-1)10(7-11-10)5-6-12-9/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWKMADUVAUOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C13CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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